2-Bromo-1,3-diphenylpropane-1,3-dione

Description

The exact mass of the compound 1,3-Propanedione, 2-bromo-1,3-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32217. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1,3-diphenylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3-diphenylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

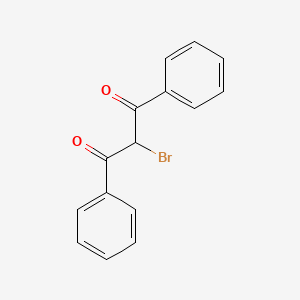

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-diphenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAJHZYXPBREEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061058 | |

| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-84-7 | |

| Record name | 2-Bromo-1,3-diphenyl-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodibenzoylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 2-bromo-1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-diphenylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-1,3-diphenylpropane-1,3-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-Bromodibenzoylmethane, is a highly functionalized synthetic intermediate of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique structure, featuring a reactive bromine atom positioned on the α-carbon between two benzoyl groups, makes it an exceptionally versatile building block for constructing complex molecular architectures.[2] This guide provides an in-depth analysis of its chemical properties, outlines detailed protocols for its synthesis and handling, and explores its utility as a precursor for advanced pharmaceuticals and novel materials. The information presented is intended to equip researchers and development professionals with the technical insights required to effectively leverage this compound in their work.

Structural and Physicochemical Profile

The core structure of 2-Bromo-1,3-diphenylpropane-1,3-dione is based on a 1,3-dicarbonyl framework, which imparts unique reactivity to the central carbon atom. The introduction of a bromine atom at this position creates a potent electrophilic site, primed for a variety of nucleophilic substitution reactions.

Caption: Molecular Structure of 2-Bromo-1,3-diphenylpropane-1,3-dione.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1,3-diphenylpropane-1,3-dione | [3] |

| Synonyms | α-Bromodibenzoylmethane, Dibenzoylmethylbromide | [2][4] |

| CAS Number | 728-84-7 | [2] |

| Molecular Formula | C₁₅H₁₁BrO₂ | [2] |

| Molecular Weight | 303.15 g/mol | [2][3][4] |

| Appearance | Off-white powder | [2] |

| Melting Point | 87-93 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

| Solubility | Soluble in organic solvents like toluene. | [5] |

| Storage | Store at 0-8°C in a tightly closed container. | [2] |

| XLogP3-AA | 4 | [3] |

| Topological Polar Surface Area | 34.1 Ų | [3] |

Synthesis and Characterization

The synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione is most effectively achieved through a two-step process. First, the precursor 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) is synthesized, followed by a selective α-bromination.

Caption: Two-step synthesis workflow for the target compound.

Protocol 1: Synthesis of 1,3-Diphenylpropane-1,3-dione (Precursor)

This protocol is based on the Claisen condensation reaction, a robust method for forming carbon-carbon bonds.

-

Rationale: The reaction utilizes a strong base to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired β-dicarbonyl compound.

-

Methodology:

-

Suspend sodium amide (NaNH₂) in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of acetophenone in THF to the suspension. Stir the mixture at room temperature for approximately 10-15 minutes to ensure complete formation of the sodium enolate.

-

To this mixture, add ethyl benzoate. A gelatinous precipitate of the sodium salt of the β-diketone will form. Allow the reaction to proceed for 24 hours at room temperature to ensure completion.

-

Carefully quench the reaction by adding the mixture to a dilute aqueous solution of hydrochloric acid (HCl) to neutralize the remaining base and protonate the enolate salt.

-

Extract the product into an organic solvent such as chloroform or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by precipitating its copper salt followed by decomposition with acid.

-

Protocol 2: α-Bromination of 1,3-Diphenylpropane-1,3-dione

-

Rationale: The methylene proton situated between the two carbonyl groups is highly acidic and can be readily abstracted. This position is susceptible to radical bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (Azobisisobutyronitrile) is a standard and effective method for selectively brominating such activated C-H bonds.

-

Methodology:

-

Dissolve the synthesized 1,3-diphenylpropane-1,3-dione in a non-polar solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product, an off-white solid, can be purified by recrystallization from a solvent such as toluene to yield pure 2-Bromo-1,3-diphenylpropane-1,3-dione.[5]

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Mass spectrometry will confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound. Infrared (IR) spectroscopy should show characteristic carbonyl (C=O) stretching frequencies.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-1,3-diphenylpropane-1,3-dione stems from the electrophilic α-carbon. This site is highly susceptible to attack by a wide range of nucleophiles, making it an invaluable precursor for synthesizing substituted 1,3-dicarbonyl compounds and various heterocyclic systems.

Caption: Reactivity of the compound in heterocyclic synthesis.

This compound is a key starting material for synthesizing a variety of heterocyclic compounds with potential biological activity.[6] For example, it readily reacts with binucleophiles like hydrazine or thiourea in cyclocondensation reactions to form five-membered rings such as pyrazoles and thiazoles, respectively. These scaffolds are prevalent in many pharmaceutical agents.

Key Applications in Scientific Research

The utility of 2-Bromo-1,3-diphenylpropane-1,3-dione extends across several high-impact research areas.

-

Pharmaceutical and Agrochemical Development : It serves as a crucial intermediate for creating complex molecules with therapeutic potential.[2] It has been specifically utilized in the development of compounds with anti-inflammatory and analgesic properties.[2] Furthermore, it is a precursor for synthesizing novel 5α-reductase inhibitors, which are relevant for treating conditions like benign prostatic hyperplasia and androgenic alopecia.[6]

-

Materials Science and Photochemistry : The conjugated system of the diphenyl dione structure makes it and its derivatives interesting for materials science. The compound is used in research related to light-absorbing materials, which could lead to advancements in solar energy technologies and specialized photonic devices.[2]

Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling 2-Bromo-1,3-diphenylpropane-1,3-dione.

-

Hazard Identification : The compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.[3]

-

Personal Protective Equipment (PPE) : Always wear chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of the powder.

-

Handling and Storage : Use only in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling. Store in a cool (0-8°C), dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly sealed.[2]

-

First Aid Measures :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cups of water or milk. Seek immediate medical attention.

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

-

-

Spill and Disposal : In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable, sealed container for disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-1,3-diphenylpropane-1,3-dione is a high-value chemical intermediate whose utility is rooted in the strategic placement of a reactive bromine atom within a stable dicarbonyl scaffold. Its accessibility through straightforward synthetic protocols and its versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. For professionals in drug discovery and materials science, this compound offers a reliable pathway to novel heterocyclic structures and functional organic materials, underscoring its continued importance in advancing chemical research and development.

References

-

ResearchGate. Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. [Link]

-

ResearchGate. Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF. [Link]

-

PubChem. 1,3-Propanedione, 2-bromo-1,3-diphenyl-. [Link]

-

ResearchGate. (PDF) 2-Bromo-1,3-diphenylpropan-1,3-dione. [Link]

Sources

- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3-Propanedione, 2-bromo-1,3-diphenyl- | C15H11BrO2 | CID 12890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of α-Bromodibenzoylmethane

An In-depth Technical Guide to 2-Bromo-1,3-diphenylpropane-1,3-dione (CAS 728-84-7)

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-1,3-diphenylpropane-1,3-dione, also known by its common synonyms α-Bromodibenzoylmethane or Dibenzoylmethylbromide, is a highly functionalized synthetic intermediate with significant utility in advanced chemical research.[1][2][3] Its structure, featuring a reactive bromine atom positioned alpha to two carbonyl groups and flanked by two phenyl rings, imparts a unique electrophilic character that makes it an invaluable building block.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on leveraging its chemical potential in the fields of medicinal chemistry and materials science. For professionals in drug development, this compound serves as a versatile scaffold for constructing complex heterocyclic systems and other novel molecular entities.[1][4]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of 2-Bromo-1,3-diphenylpropane-1,3-dione are summarized below.

| Property | Value | Source |

| CAS Number | 728-84-7 | [1][2] |

| Molecular Formula | C₁₅H₁₁BrO₂ | [1][2] |

| Molecular Weight | 303.15 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 87-93 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| IUPAC Name | 2-bromo-1,3-diphenylpropane-1,3-dione | [2] |

| logP (Octanol/Water) | 3.516 (Calculated) | [5] |

| Water Solubility (log₁₀WS) | -4.57 (Calculated) | [5] |

| Enthalpy of Fusion (ΔfusH°) | 27.65 kJ/mol (Calculated) | [5] |

Core Synthesis: Electrophilic Bromination of a β-Diketone

The primary synthetic route to 2-Bromo-1,3-diphenylpropane-1,3-dione involves the selective bromination of its precursor, 1,3-diphenylpropane-1,3-dione (Dibenzoylmethane).[6] The causality behind this strategy lies in the reactivity of the central methylene proton. This proton is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting enolate intermediate through resonance. This enolate is the key nucleophilic species that reacts with an electrophilic bromine source.

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[7][8] DBDMH is often considered a stable and cost-effective alternative to NBS.[8] The reaction mechanism can proceed via a radical pathway, particularly when initiated with light or a radical initiator like AIBN, or an ionic pathway under acidic or basic conditions. For β-dicarbonyls, the reaction typically proceeds via the enol or enolate form attacking the bromine source.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure for the synthesis of the title compound.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Reagent Addition: Dissolve the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent and add it dropwise to the stirred solution at room temperature. For radical-initiated reactions, a catalytic amount of AIBN can be added, and the mixture may be gently heated or irradiated with a lamp.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If using NBS, the succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as an off-white powder.[9]

Reactivity and Mechanistic Considerations

The synthetic value of 2-Bromo-1,3-diphenylpropane-1,3-dione stems from the electrophilic nature of the carbon atom bearing the bromine. This C-Br bond is activated by the two adjacent carbonyl groups, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its application as a precursor for more complex molecules, particularly heterocycles.

Drug development professionals frequently utilize this scaffold in condensation reactions with binucleophilic reagents. For instance, reaction with thiourea, amidines, or hydrazines can lead to the formation of five- or six-membered heterocyclic rings such as thiazoles, pyrimidines, or pyrazoles, respectively. These heterocyclic motifs are prevalent in a vast array of pharmacologically active compounds.

Key Applications in Research and Development

The versatility of 2-Bromo-1,3-diphenylpropane-1,3-dione makes it a valuable compound across several scientific domains.

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for building complex molecular architectures.[1] Its ability to participate in cyclization reactions is heavily exploited to create libraries of compounds for screening, leading to the discovery of new drug candidates and pesticides.[1]

-

Medicinal Chemistry: The compound has been specifically used in the development of molecules with potential anti-inflammatory and analgesic properties.[1] Furthermore, it serves as a starting material for synthesizing potential 5α-reductase inhibitors, which are relevant for treating conditions like benign prostatic hyperplasia and androgenic alopecia.[4]

-

Materials Science: The rigid, aromatic structure of this molecule makes it a candidate for creating advanced materials.[1] It can be incorporated into polymers or coatings to enhance thermal and mechanical properties or to introduce specific electronic characteristics.[1]

-

Photochemistry: Due to its conjugated system of phenyl rings and carbonyl groups, this compound and its derivatives are utilized in research on light-absorbing materials, with potential applications in solar energy and photonic devices.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. 2-Bromo-1,3-diphenylpropane-1,3-dione possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification

According to the Globally Harmonized System, this compound is classified with the following hazards[2]:

-

H301: Toxic if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation (Skin corrosion/irritation)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

-

H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard)

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10]

-

Eye Protection: Wear chemical splash goggles that conform to OSHA regulations or European Standard EN166.[10][11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

General Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation. An eyewash station and safety shower should be readily available.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[1][11] Recommended storage temperature is between 0-8°C.[1]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

References

-

Chemical Properties of 1,3-Propanedione, 2-bromo-1,3-diphenyl- (CAS 728-84-7) - Cheméo. (URL: [Link])

-

Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 - Chemia. (2022). (URL: [Link])

-

Material Safety Data Sheet - 2-Bromo-1-Phenylpropane - Cole-Parmer. (URL: [Link])

-

1,3-Propanedione, 2-bromo-1,3-diphenyl- | C15H11BrO2 - PubChem. (URL: [Link])

-

Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors | Request PDF - ResearchGate. (URL: [Link])

-

Safety data sheet - CPAchem. (2023). (URL: [Link])

-

Synthesis of 1,3‐diphenylpropane‐1,3‐dione - ResearchGate. (URL: [Link])

-

Safety data sheet: 2-bromo-2-nitropropane-1,3-diol - Carl ROTH. (2025). (URL: [Link])

-

Bromination Mechanism - YouTube. (2011). (URL: [Link])

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (URL: [Link])

-

1-Bromo-1,3-diphenylpropan-2-one | C15H13BrO - PubChem. (URL: [Link])

-

Dibenzoylmethane - Wikipedia. (URL: [Link])

-

-

NMR Spectra and Molecular Structure. (URL: [Link])

-

-

CAS#:81633-02-5 | 2-bromo-3-hydroxy-1,3-diphenylpropan-1-one - Chemsrc. (URL: [Link])

-

(PDF) 2-Bromo-1,3-diphenylpropan-1,3-dione - ResearchGate. (URL: [Link])

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. (URL: [Link])

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC. (2021). (URL: [Link])

-

Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans - Journal of Hazardous Materials. (2025). (URL: [Link])

-

1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. (URL: [Link])

-

1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O - PubChem. (URL: [Link])

-

Benzo[1,2-d:4,5-d′]bis([1][5][7]thiadiazole) and Its Bromo Derivatives - PubMed Central. (URL: [Link])

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities | Request PDF - ResearchGate. (URL: [Link])

-

Chemical Properties of «alpha»-Bromophenylacetic acid (CAS 4870-65-9) - Cheméo. (URL: [Link])

-

1,3-diphenylpropane-1,3-dione - Stenutz. (URL: [Link])

-

Chemical Properties of «alpha»-Bromoisobutyric acid (CAS 2052-01-9) - Cheméo. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Propanedione, 2-bromo-1,3-diphenyl- | C15H11BrO2 | CID 12890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Propanedione, 2-bromo-1,3-diphenyl- (CAS 728-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Dibenzoylmethane - Wikipedia [en.wikipedia.org]

- 7. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 8. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-1,3-diphenylpropane-1,3-dione: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-bromodibenzoylmethane, is a versatile α-haloketone that serves as a critical building block in synthetic organic chemistry and medicinal chemistry. Its unique molecular architecture, characterized by a central bromine-substituted carbon flanked by two benzoyl groups, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and chemical reactivity of 2-bromo-1,3-diphenylpropane-1,3-dione, with a focus on its applications in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

2-Bromo-1,3-diphenylpropane-1,3-dione is a crystalline solid with the molecular formula C₁₅H₁₁BrO₂ and a molecular weight of 303.15 g/mol .[1][2] Its structure has been unambiguously confirmed by X-ray crystallography.

Crystal Structure Analysis

X-ray diffraction studies reveal that 2-bromo-1,3-diphenylpropane-1,3-dione exists in the diketone form in the solid state. The crystal system is orthorhombic.[3] A key feature of its three-dimensional structure is the orientation of the two benzoyl groups, which are nearly perpendicular to each other.[3] This twisted conformation minimizes steric hindrance between the bulky phenyl rings.

Physicochemical Data

A summary of the key physicochemical properties of 2-bromo-1,3-diphenylpropane-1,3-dione is presented in the table below.

| Property | Value | Reference |

| CAS Number | 728-84-7 | [1][2][4] |

| Molecular Formula | C₁₅H₁₁BrO₂ | [1][2] |

| Molecular Weight | 303.15 g/mol | [1][2] |

| Appearance | Off-white powder | [2] |

| Melting Point | 87-93 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione

The primary synthetic route to 2-bromo-1,3-diphenylpropane-1,3-dione is the electrophilic bromination of its precursor, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). This reaction takes advantage of the acidic nature of the α-proton located between the two carbonyl groups.

Reaction Mechanism

The synthesis proceeds via the formation of an enol or enolate intermediate from dibenzoylmethane, which then attacks a bromine source. The presence of the two electron-withdrawing carbonyl groups makes the α-proton readily abstractable by a base or facilitates the formation of the enol tautomer. The electron-rich double bond of the enol/enolate then acts as a nucleophile, attacking an electrophilic bromine source such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3-diphenylpropane-1,3-dione

Introduction

2-Bromo-1,3-diphenylpropane-1,3-dione, also known as α-bromodibenzoylmethane, is a versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development.[1] Its unique molecular architecture, featuring a reactive bromine atom positioned between two carbonyl groups and flanked by two phenyl rings, makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1,3-diphenylpropane-1,3-dione is presented in the table below.

| Property | Value |

| CAS Number | 728-84-7[1][2][3] |

| Molecular Formula | C₁₅H₁₁BrO₂[1][2][3] |

| Molecular Weight | 303.15 g/mol [1][2] |

| Appearance | Off-white powder[1] |

| Melting Point | 87-93 °C[1] |

| Purity | ≥ 97% (HPLC)[1] |

Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione

The synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione is most commonly achieved through the electrophilic bromination of its precursor, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane). The acidic nature of the α-hydrogen, due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitates its removal and subsequent substitution by a bromine atom.

Reaction Mechanism

The bromination of dibenzoylmethane typically proceeds via an acid-catalyzed or base-mediated enolization, followed by an attack of the enol form on an electrophilic bromine source. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, as it provides a controlled, low-concentration source of bromine, minimizing side reactions.[4][5][6] The reaction is often initiated by a radical initiator or light, particularly when targeting benzylic positions, though for α-bromination of dicarbonyls, acid catalysis is also effective.[7][8]

Caption: Reaction mechanism for the bromination of dibenzoylmethane.

Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione from dibenzoylmethane using N-bromosuccinimide.

Materials:

-

1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylpropane-1,3-dione in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Crystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain pure 2-bromo-1,3-diphenylpropane-1,3-dione as an off-white solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-bromo-1,3-diphenylpropane-1,3-dione.

Caption: Workflow for the characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the α-proton around δ 6.0-7.0 ppm. The aromatic protons will appear as multiplets in the region of δ 7.2-8.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons around δ 190-200 ppm. The α-carbon bearing the bromine atom will be observed in the range of δ 40-50 ppm. The aromatic carbons will resonate between δ 120-140 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).[9]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (carbonyl) | 1650-1700 |

| Aromatic C-H | 3000-3100 |

| C-Br | 500-600 |

Safety and Handling

2-Bromo-1,3-diphenylpropane-1,3-dione is a hazardous substance and must be handled with appropriate safety precautions.[2]

-

Toxicity: It is toxic if swallowed.[2]

-

Irritation: Causes skin and serious eye irritation.[2]

-

Respiratory Hazard: May cause respiratory irritation.[2]

-

Environmental Hazard: Very toxic to aquatic life.[2]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide has detailed the synthesis, characterization, and safety protocols for 2-bromo-1,3-diphenylpropane-1,3-dione. The straightforward bromination of dibenzoylmethane provides an efficient route to this valuable synthetic intermediate. Its well-defined spectroscopic and physical properties allow for unambiguous characterization. Adherence to strict safety measures is paramount when handling this compound. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities.

References

-

PubChem. 1,3-Propanedione, 2-bromo-1,3-diphenyl-. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Propanone, 2,3-dibromo-1,3-diphenyl-. National Center for Biotechnology Information. [Link]

-

Chemia. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Chemia Corporation. [Link]

-

Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]

-

Wikipedia. Dibenzoylmethane. Wikimedia Foundation. [Link]

-

PubChem. 1-Bromo-1,3-diphenylpropan-2-one. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

NIST. 2-Propanone, 1,3-diphenyl-. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

ResearchGate. IR spectra of (E)-1,3-diphénylprop-2-éne-1-one (3a). ResearchGate. [Link]

-

ResearchGate. A Novel and One Step Procedure for Preparation of α-Bromo-α,β-unsaturated Carbonyl Compounds. ResearchGate. [Link]

-

ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3... ResearchGate. [Link]

-

Wikipedia. N-Bromosuccinimide. Wikimedia Foundation. [Link]

-

Cheméo. Chemical Properties of 1,3-Propanedione, 2-bromo-1,3-diphenyl- (CAS 728-84-7). Cheméo. [Link]

-

PubMed. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. National Center for Biotechnology Information. [Link]

-

Supporting Information. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]

- Google Patents. Process for the preparation of α-bromo-phenylacetic acids.

- Google Patents. Bromination process.

-

Oreate Additives. Unlocking the Power of N-Bromosuccinimide in Organic Chemistry. Oreate Additives. [Link]

- Google Patents. Procedure for preparing 1,3-diphenyl-1,3-propanedione.

- Google Patents. Process for thermal benzylic bromination.

-

NBS for Radical Bromination: A Guide for Chemists. [Link]

-

Carl ROTH. Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Carl ROTH. [Link]

- Google Patents. Preparation process of α-bromocinnamaldehyde.

-

ResearchGate. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. [Link]

-

PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Propanedione, 2-bromo-1,3-diphenyl- | C15H11BrO2 | CID 12890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-1,3-diphenyl-3-propanedione | 728-84-7 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Unlocking the Power of N-Bromosuccinimide in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 6. nbinno.com [nbinno.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 2-Bromo-1,3-diphenylpropane-1,3-dione: A Technical Guide

Introduction

2-Bromo-1,3-diphenylpropane-1,3-dione, also known as Bromodibenzoylmethane, is a versatile α-haloketone intermediate with significant applications in organic synthesis and pharmaceutical development.[1] Its utility in the construction of complex heterocyclic systems and as a precursor for compounds with potential anti-inflammatory and analgesic properties necessitates a thorough understanding of its structural and electronic characteristics.[1] This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular fingerprint of this compound. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The structural integrity and purity of 2-Bromo-1,3-diphenylpropane-1,3-dione are paramount for its successful application in subsequent synthetic transformations. Spectroscopic analysis provides the definitive evidence for its chemical identity and serves as a critical quality control measure. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the unequivocal characterization of this important synthetic building block.

Molecular Structure and Properties

2-Bromo-1,3-diphenylpropane-1,3-dione possesses a central propane backbone with two flanking phenyl groups and carbonyl functionalities at positions 1 and 3. A bromine atom is substituted at the second carbon, the α-position relative to both carbonyl groups.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁BrO₂ | PubChem |

| Molecular Weight | 303.15 g/mol | PubChem |

| CAS Number | 728-84-7 | PubChem |

| Appearance | Off-white powder | Chem-Impex |

| Melting Point | 87-93 °C | Chem-Impex |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocols represent self-validating systems for the characterization of 2-Bromo-1,3-diphenylpropane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR elucidates the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton. For 2-Bromo-1,3-diphenylpropane-1,3-dione, NMR is crucial for confirming the presence and connectivity of the methine proton, the two phenyl rings, and the two carbonyl carbons.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 2-Bromo-1,3-diphenylpropane-1,3-dione.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a spectral width of -2 to 12 ppm.

-

Employ a 30-degree pulse width to ensure quantitative signal intensity is not compromised.

-

Set the relaxation delay to 2 seconds to allow for full relaxation of the protons between scans.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum with a spectral width of 0 to 220 ppm.

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment.

-

Set the relaxation delay to 5 seconds to account for the longer relaxation times of quaternary carbons.

-

Accumulate 1024 scans due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 2-Bromo-1,3-diphenylpropane-1,3-dione, IR is essential for confirming the presence of the carbonyl (C=O) groups and the aromatic (C=C and C-H) moieties.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 2-Bromo-1,3-diphenylpropane-1,3-dione with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

-

-

Instrument Parameters (FTIR Spectrometer):

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For 2-Bromo-1,3-diphenylpropane-1,3-dione, MS is critical for confirming the molecular weight and observing the characteristic isotopic pattern of bromine.

Step-by-Step Methodology:

-

Sample Introduction (Electron Ionization - EI):

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

-

Instrument Parameters (EI-MS):

-

Set the ionization energy to 70 eV, a standard energy that promotes reproducible fragmentation.

-

Scan a mass-to-charge (m/z) range of 50 to 400 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity at M⁺ and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

While a publicly available, high-resolution ¹H NMR spectrum with assigned peaks is not readily accessible, the expected chemical shifts can be predicted based on the molecular structure. A publication by Fouad et al. (2023) in Current Organic Synthesis confirms the characterization of this compound by ¹H NMR.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0 - 7.4 | Multiplet | Aromatic Protons (10H) |

| ~ 6.5 | Singlet | Methine Proton (-CHBr-) (1H) |

Interpretation:

-

Aromatic Protons (δ ~ 7.4 - 8.0 ppm): The ten protons on the two phenyl rings are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The proximity to the electron-withdrawing carbonyl groups will likely shift these signals further downfield. The signals will appear as a complex multiplet due to overlapping spin-spin coupling between adjacent protons.

-

Methine Proton (δ ~ 6.5 ppm): The single proton on the α-carbon is significantly deshielded by two adjacent carbonyl groups and the electronegative bromine atom. This will result in a substantial downfield shift, and the signal is expected to be a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 188 - 192 | Carbonyl Carbons (C=O) |

| ~ 135 - 140 | Aromatic Quaternary Carbons |

| ~ 128 - 134 | Aromatic CH Carbons |

| ~ 50 - 55 | Methine Carbon (-CHBr-) |

Interpretation:

-

Carbonyl Carbons (δ ~ 188 - 192 ppm): The two carbonyl carbons are expected to resonate at very low field due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (δ ~ 128 - 140 ppm): The carbons of the two phenyl rings will appear in the typical aromatic region. The quaternary carbons (attached to the carbonyl groups) will be at the lower field end of this range.

-

Methine Carbon (δ ~ 50 - 55 ppm): The α-carbon bonded to the bromine atom will be significantly deshielded by the electronegative halogen, resulting in a chemical shift in this region.

Infrared (IR) Spectroscopy

The presence of 2-Bromo-1,3-diphenylpropane-1,3-dione has been confirmed by IR spectroscopy. An FTIR spectrum obtained on a KBr wafer is available from the Aldrich Chemical Company, Inc.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1700 - 1680 | Strong | C=O Stretch (Ketone) |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~ 750, 690 | Strong | C-H Bending (Monosubstituted Benzene) |

| ~ 600 - 500 | Medium | C-Br Stretch |

Interpretation:

-

The strong absorption in the region of 1700-1680 cm⁻¹ is characteristic of the C=O stretching vibration of a conjugated ketone.

-

The presence of absorptions around 3100-3000 cm⁻¹, as well as the sharp peaks around 1600 and 1450 cm⁻¹, confirms the presence of the aromatic rings.

-

The strong bands in the fingerprint region (below 1000 cm⁻¹) are indicative of the substitution pattern of the benzene rings and the C-Br stretch.

Mass Spectrometry (MS)

GC-MS data for 2-Bromo-1,3-diphenylpropane-1,3-dione is available from the NIST Mass Spectrometry Data Center.

Key Mass Spectral Data:

| m/z | Proposed Fragment |

| 302/304 | [C₁₅H₁₁BrO₂]⁺ (Molecular Ion, M⁺) |

| 223 | [M - Br]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

Molecular Ion: The mass spectrum will exhibit a pair of peaks of nearly equal intensity at m/z 302 and 304, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: The fragmentation is dominated by the cleavage of the C-Br bond and the C-C bonds adjacent to the carbonyl groups.

-

Loss of a bromine radical (mass 79 or 81) from the molecular ion results in a peak at m/z 223.

-

The most abundant fragment is often the benzoyl cation at m/z 105, formed by α-cleavage.

-

Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO) leads to the phenyl cation at m/z 77.

-

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for 2-Bromo-1,3-diphenylpropane-1,3-dione in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of 2-Bromo-1,3-diphenylpropane-1,3-dione. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure, the identification of its key functional groups, and the verification of its molecular weight and elemental composition. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate. Adherence to these analytical principles ensures the scientific integrity and reliability of research and development endeavors that utilize 2-Bromo-1,3-diphenylpropane-1,3-dione.

References

- Fouad, M. M., Farag, A., & Ragab, E. A. (2023). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. Current Organic Synthesis, 20.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12890, 1,3-Propanedione, 2-bromo-1,3-diphenyl-. Retrieved from [Link].

-

NIST Mass Spectrometry Data Center. (n.d.). 1,3-Propanedione, 2-bromo-1,3-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Crystal structure of 2-Bromo-1,3-diphenylpropane-1,3-dione

An In-Depth Technical Guide to the Crystal Structure of 2-Bromo-1,3-diphenylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 2-Bromo-1,3-diphenylpropane-1,3-dione, a compound of significant interest in organic synthesis and pharmaceutical development.[1] Moving beyond a simple data sheet, this document elucidates the complete workflow of single-crystal X-ray diffraction analysis, from sample preparation to structural refinement and in-depth analysis. It is designed to offer field-proven insights and a self-validating framework for crystallographic studies, grounded in authoritative methodologies. The guide details the experimental protocols, the rationale behind procedural choices, and the interpretation of the resulting structural data, establishing a robust understanding of the solid-state conformation and intermolecular interactions of the title compound.

Introduction: The Significance of 2-Bromo-1,3-diphenylpropane-1,3-dione

2-Bromo-1,3-diphenylpropane-1,3-dione is a versatile β-diketone derivative that serves as a crucial intermediate in the synthesis of a variety of organic molecules, including novel pharmaceuticals and agrochemicals.[1][2] Its structural framework, featuring a reactive bromine atom and two phenyl groups, makes it a valuable precursor for creating complex molecular architectures with potential applications in areas such as anti-inflammatory and analgesic drug development.[1] The parent compound, dibenzoylmethane, is a known constituent of licorice root extract and exhibits antimutagenic and anticancer properties.[3][4] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for predicting its reactivity, stability, and potential biological activity. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this detailed structural information.[5][6][7]

This guide will use the known crystal structure of 2-Bromo-1,3-diphenylpropane-1,3-dione as a case study to walk through the entire process of crystallographic analysis, providing both the "how" and the "why" at each stage.

The Crystallographic Workflow: A Self-Validating System

The determination of a crystal structure is a systematic process designed to be self-validating at each step. The workflow ensures that the final structural model is a chemically sensible and accurate representation of the molecule in the crystalline state.

Figure 1: A high-level overview of the single-crystal X-ray diffraction workflow.

Experimental Protocols: From Powder to Structure

Crystal Growth: The Foundation of Quality Data

The success of a single-crystal XRD experiment is critically dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension). For 2-Bromo-1,3-diphenylpropane-1,3-dione, a common and effective method is slow evaporation from a suitable solvent.

Protocol: Slow Evaporation for Crystal Growth

-

Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal. For 2-Bromo-1,3-diphenylpropane-1,3-dione, toluene has been shown to be an effective solvent for recrystallization.[8]

-

Solution Preparation: Prepare a nearly saturated solution of the highly purified compound in toluene at room temperature. Ensure all solid material is dissolved. If necessary, gently warm the solution and then allow it to cool to room temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent over several days.

-

Incubation: Place the vial in a vibration-free location. Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or by decanting the solvent.

Causality: Slowing the crystallization process allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and leading to a higher quality diffraction pattern. Toluene is a good solvent choice for this molecule due to its aromatic nature, which can favorably interact with the phenyl rings of the compound, and its moderate volatility, which allows for controlled evaporation.[9]

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The crystal diffracts the X-rays in a unique pattern that is dependent on its internal atomic arrangement.[5]

Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A well-formed crystal with sharp edges is selected under a microscope. It is mounted on a cryoloop using a small amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K).

-

Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[8]

-

-

Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer (e.g., a Bruker SMART APEX). The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected. This typically involves a series of ω and φ scans, rotating the crystal in the X-ray beam.

-

Data Integration: After data collection, the raw diffraction images are processed. The software identifies the diffraction spots, integrates their intensities, and applies corrections for factors such as Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is also applied to account for the absorption of X-rays by the crystal.[8]

Figure 2: Detailed workflow for the data collection stage.

Structure Solution and Refinement: From Data to Model

The processed data (a list of reflection indices h,k,l and their intensities) is used to solve and refine the crystal structure.

Protocol: Structure Solution and Refinement

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. For 2-Bromo-1,3-diphenylpropane-1,3-dione, this was determined to be the orthorhombic space group Pca2₁ .[8]

-

Structure Solution: An initial model of the structure is obtained using direct methods or Patterson methods. This is typically performed with software like SHELXS.[10] These programs use statistical methods to phase the reflections and generate an initial electron density map, from which the positions of the heavier atoms (like Bromine) can be identified.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with a program like SHELXL.[11]

-

Iterative Process: Refinement is an iterative process. In each cycle, the atomic positions, and their displacement parameters (describing thermal motion) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern.

-

Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density. Peaks in this map indicate the positions of missing atoms (like hydrogens), which can then be added to the model.

-

Hydrogen Atom Placement: Carbon-bound hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

-

Convergence: The refinement continues until the model converges, meaning that further changes to the parameters do not significantly improve the agreement with the data. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S).

-

Crystal Structure Analysis of 2-Bromo-1,3-diphenylpropane-1,3-dione

The successful application of the above protocols yields a detailed model of the crystal structure.

Crystallographic Data

The key crystallographic data for 2-Bromo-1,3-diphenylpropane-1,3-dione are summarized below.[8][12]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁BrO₂ |

| Formula Weight | 303.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 28.0680 (6) |

| b (Å) | 5.6508 (1) |

| c (Å) | 15.3741 (3) |

| V (ų) | 2438.43 (8) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Density (calculated, Mg/m³) | 1.652 |

| R₁ [I > 2σ(I)] | 0.037 |

| wR₂(F²) (all data) | 0.087 |

| Goodness-of-fit (S) | 0.99 |

Data sourced from Arifin, Z. & Ng, S. W. (2008). Acta Cryst. E64, o2439.[8]

Molecular Conformation

The crystal structure reveals that there are two independent molecules in the asymmetric unit (Z' = 2). In the solid state, the compound exists in the diketone form, not the enol form that is often observed in related β-dicarbonyl compounds like dibenzoylmethane.[12][13]

A striking feature of the molecular conformation is the relative orientation of the two benzoyl groups. They are nearly perpendicular to each other, with dihedral angles of 79.9(1)° and 87.4(1)° in the two independent molecules.[12] This twisted conformation minimizes steric hindrance between the bulky phenyl groups.

Figure 3: Conformation of the two independent molecules.

Supramolecular Assembly and Intermolecular Interactions

While the publication by Arifin & Ng does not detail intermolecular interactions, a thorough analysis using software such as PLATON is a standard part of a complete crystallographic study.[14] Such an analysis would typically investigate hydrogen bonds and other weak interactions that dictate how the molecules pack in the crystal lattice. Given the molecular structure, one would anticipate the presence of weak C-H···O and potentially C-H···π interactions, which are common in organic crystal structures.[1] The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its stability and solubility.

Validation and Trustworthiness

The trustworthiness of a crystal structure is ensured through a validation process, often facilitated by the IUCr's checkCIF service, which utilizes PLATON.[5][13] This automated procedure checks for:

-

Geometric Plausibility: Bond lengths, angles, and torsion angles are compared against expected values.

-

Symmetry Analysis: The program checks for missed or higher symmetry in the crystal lattice.

-

Displacement Parameter Analysis: The thermal ellipsoids are analyzed for unusual shapes, which might indicate disorder or other issues.

-

Completeness of the Data: The completeness of the diffraction data is verified.

The low R-factor (R₁ = 0.037) and a Goodness-of-fit value close to 1.0 for the structure of 2-Bromo-1,3-diphenylpropane-1,3-dione indicate a high-quality refinement and a reliable structural model.[8]

Conclusion and Future Directions

This guide has detailed the comprehensive process of determining the crystal structure of 2-Bromo-1,3-diphenylpropane-1,3-dione, from crystal growth to final structural analysis. The determined structure reveals a twisted diketone conformation, providing fundamental insights for researchers in medicinal chemistry and materials science. This structural knowledge can be leveraged to design new derivatives with tailored properties, predict reaction outcomes, and understand potential interactions with biological targets. Future work could involve co-crystallization studies to explore different intermolecular interaction patterns or computational studies to rationalize the observed solid-state conformation.

References

- Chem-Impex. (n.d.). 2-Bromo-1,3-diphenylpropane-1,3-dione.

-

School of Chemistry, University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

-

JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- Arifin, Z., & Ng, S. W. (2008). 2-Bromo-1,3-diphenylpropan-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2439.

- ResearchGate. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors.

-

PubChem. (n.d.). 1,3-Propanedione, 2-bromo-1,3-diphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). 2-Bromo-1,3-diphenylpropan-1,3-dione. PubMed Central. Retrieved from [Link]

- Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide.

-

University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). 2-Bromo-1,3-diphenylpropan-1,3-dione. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibenzoylmethane. Retrieved from [Link]

- ResearchGate. (n.d.). A new look at two polymorphic crystal structures of dibenzoylmethane.

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

-

HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

-

News-Medical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

Sources

- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 5. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. iucr.org [iucr.org]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 14. PLATON [chem.gla.ac.uk]

Preamble: Navigating the Isomeric Landscape of Bromodibenzoylmethane

An In-depth Technical Guide to the Physical and Chemical Properties of Bromodibenzoylmethane

Dibenzoylmethane (DBM), a β-diketone of significant interest, presents multiple sites for electrophilic substitution. The introduction of a bromine atom can occur either at the central carbon (the α-position) flanked by the two carbonyl groups or on one of the phenyl rings. This guide focuses on α-bromodibenzoylmethane (2-bromo-1,3-diphenylpropane-1,3-dione) , as the α-position is particularly reactive and its substitution profoundly influences the molecule's chemical behavior. While aromatic bromination is possible, α-halogenation is a common and mechanistically significant transformation for β-dicarbonyl compounds. This document is structured to provide a comprehensive understanding of the core physical and chemical properties of this specific isomer, offering both established principles and practical experimental guidance for researchers in organic synthesis and drug development.

Core Molecular Profile

A foundational understanding begins with the basic molecular attributes of α-bromodibenzoylmethane.

| Property | Value | Source/Method |

| Chemical Name | 2-Bromo-1,3-diphenylpropane-1,3-dione | IUPAC Nomenclature |

| Synonyms | α-Bromodibenzoylmethane | Common Name |

| Molecular Formula | C₁₅H₁₁BrO₂ | Calculated |

| Molecular Weight | 303.15 g/mol | Calculated |

| CAS Number | Not readily available in public databases | Database Search |

| Physical State | Expected to be a solid at room temperature | Analogy to Dibenzoylmethane |

| Melting Point | Not experimentally determined in available literature. Likely higher than the parent dibenzoylmethane (77-79 °C) due to increased molecular weight and polarity. | Estimation |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; insoluble in water. | General Chemical Principles[1] |

The Pivotal Role of Keto-Enol Tautomerism

Like most β-dicarbonyl compounds, dibenzoylmethane exists as an equilibrium mixture of keto and enol tautomers. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation. However, the introduction of a bromine atom at the α-position drastically alters this equilibrium.

With the substitution of the α-hydrogen, the ability to form the enol tautomer is eliminated. Therefore, α-bromodibenzoylmethane is "locked" in the keto form. This has profound implications for its reactivity, as it cannot form an enolate at the α-position in the same manner as its parent compound. The chemistry of α-bromodibenzoylmethane is thus dominated by the electrophilicity of the α-carbon and the two carbonyl carbons.

Caption: Keto-enol tautomerism is blocked for α-bromodibenzoylmethane.

Synthesis and Chemical Reactivity

Synthesis: Electrophilic α-Bromination

The synthesis of α-bromodibenzoylmethane is typically achieved through the electrophilic bromination of dibenzoylmethane. The reaction proceeds via the enol form of dibenzoylmethane, which acts as a nucleophile.[2]

Protocol: Synthesis of α-Bromodibenzoylmethane

-

Dissolution: Dissolve one equivalent of dibenzoylmethane in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Brominating Agent Addition: Slowly add a solution of one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, to the flask at room temperature. The reaction is often exothermic and may require cooling in an ice bath to control the temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

-

Workup: Once the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution. If using a chlorinated solvent, wash the organic layer with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield α-bromodibenzoylmethane as a crystalline solid.

Caption: Workflow for the synthesis of α-bromodibenzoylmethane.

Chemical Reactivity

The chemical reactivity of α-bromodibenzoylmethane is dominated by the C-Br bond at the electrophilic α-carbon. This makes it a valuable intermediate in organic synthesis.

-

Nucleophilic Substitution: It is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), leading to the displacement of the bromide ion. This is a common route for the synthesis of highly functionalized β-dicarbonyl compounds.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

-